molecular formula C21H22F3N3O2 B2364515 N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine CAS No. 701247-02-1

N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine

Cat. No. B2364515
CAS RN: 701247-02-1
M. Wt: 405.421
InChI Key: MHYZWCMBWDJNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine, also known as DMQX, is a potent antagonist of ionotropic glutamate receptors. It was first synthesized in 1991 by researchers at the University of California, San Francisco, and has since been widely used in scientific research.

Mechanism of Action

N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine acts by binding to the ion channel of AMPA and kainate receptors, preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This leads to a decrease in synaptic transmission and plasticity, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit long-term potentiation (LTP) and enhance long-term depression (LTD) in the hippocampus, which are important processes for learning and memory. It has also been shown to have anticonvulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine is its potency and selectivity for AMPA and kainate receptors, which makes it a useful tool for studying these receptors in vitro and in vivo. However, its use is limited by its relatively short half-life and the need for specialized equipment and expertise to perform experiments with ionotropic glutamate receptors.

Future Directions

Future research with N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine could focus on its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, chronic pain, and depression. It could also be used to study the role of AMPA and kainate receptors in various physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration. Finally, it could be used to develop new drugs that target ionotropic glutamate receptors for the treatment of various disorders.

Synthesis Methods

N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine is synthesized through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde with ethyl 2-bromoacetate to form a key intermediate. This intermediate is then reacted with 2,4-dimethyl-3-oxo-3H-quinazoline-6-carboxylic acid to form the final product.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine has been used extensively in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of both AMPA and kainate receptors, which are involved in synaptic transmission and plasticity in the brain.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c1-12-9-13(2)18-15(10-12)19(27-20(26-18)21(22,23)24)25-8-7-14-5-6-16(28-3)17(11-14)29-4/h5-6,9-11H,7-8H2,1-4H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYZWCMBWDJNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.